Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1346703-23-8
VCID: VC0006190
InChI: InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
SMILES: COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3
Molecular Formula: C14H15BrN2O2
Molecular Weight: 323.19

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

CAS No.: 1346703-23-8

Cat. No.: VC0006190

Molecular Formula: C14H15BrN2O2

Molecular Weight: 323.19

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate - 1346703-23-8

Specification

CAS No. 1346703-23-8
Molecular Formula C14H15BrN2O2
Molecular Weight 323.19
IUPAC Name methyl 6-bromo-1-cyclopentylindazole-4-carboxylate
Standard InChI InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Standard InChI Key WDIOILXQEARMBV-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3

Introduction

Physical and Chemical Properties

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate exhibits specific physicochemical properties that influence its behavior in various chemical and biological systems. These properties determine its solubility, reactivity, and potential applications in pharmaceutical research and other fields.

Table 1 summarizes the known physical and chemical properties of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate:

PropertyValueNotes
Molecular FormulaC14H15BrN2O2Contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms
Molecular Weight323.185 g/molModerately sized organic molecule
Density1.6±0.1 g/cm³Relatively dense compared to many organic compounds
Boiling Point434.0±25.0 °C at 760 mmHgHigh boiling point indicating thermal stability
Flash Point216.3±23.2 °CSuggests low flammability risk
Physical StateSolidAt standard temperature and pressure
ColorPale to off-whiteTypical for many crystalline organic compounds
LogP (calculated)~3.5-4.0Indicates moderate lipophilicity

The high boiling point (434.0±25.0 °C) suggests strong intermolecular forces, likely due to the presence of the bromine atom and the polar carboxylate group. The flash point of 216.3±23.2 °C indicates that the compound is relatively stable and possesses low flammability, which is advantageous for laboratory safety considerations.

Solubility Profile

Based on its structure, Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate would be expected to show limited solubility in water due to its predominantly lipophilic nature. The compound would likely exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methanol. This solubility profile has important implications for its potential applications in pharmaceutical formulations and experimental procedures.

Structural Characteristics

Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate possesses a heterocyclic structure with several distinctive features that contribute to its chemical behavior and potential biological activity.

Core Indazole Structure

The compound is built around an indazole core, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This indazole scaffold provides rigidity and planarity to the molecule, which are important factors in molecular recognition and binding to biological targets. The nitrogen atoms in the pyrazole portion of the indazole contribute to the compound's ability to form hydrogen bonds and coordinate with metal centers in biological systems.

Key Substituents

The compound features several important substituents that modify the electronic and steric properties of the indazole core:

  • Bromine at position 6: This halogen substituent increases the electrophilicity of the indazole ring and provides a site for potential cross-coupling reactions in chemical synthesis. The bromine atom also enhances metabolic stability by blocking potential sites of oxidative metabolism.

  • Cyclopentyl group at N-1: This cycloalkyl substituent increases the lipophilicity of the compound and provides conformational constraints that can influence binding to biological targets. The cyclopentyl group may also enhance metabolic stability compared to linear alkyl substituents.

  • Methyl carboxylate at position 4: This ester group introduces a polar moiety that can participate in hydrogen bonding interactions. The carboxylate functionality also provides a site for potential hydrolysis to the corresponding carboxylic acid, which could be important for prodrug approaches.

The spatial arrangement of these substituents creates a three-dimensional structure with specific recognition elements that could interact with biological macromolecules such as proteins and enzymes.

Synthetic StepReagentsConditionsCritical Parameters
BrominationNBS, solvent (e.g., dichloromethane)Room temperature, 4-6 hoursStoichiometric control, exclusion of moisture
N-alkylationCyclopentyl bromide, base (e.g., K₂CO₃)DMF, 60-80°C, 12-24 hoursBase selection, reaction temperature
Carboxylate introductionPd catalyst, CO, methanolElevated pressure, 80-100°CCatalyst selection, CO pressure
EsterificationThionyl chloride, methanol or diazomethane0°C to room temperatureReaction time, temperature control

Structure-Activity Relationship Insights

Understanding the relationship between the structure of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate and its potential biological activity provides valuable insights for rational compound design and optimization.

Predicted Pharmacophore Elements

Table 3: Potential Pharmacophore Elements and Their Role in Binding Interactions

Structural FeaturePotential Interaction TypePossible Binding Partners
Indazole N-2Hydrogen bond acceptorProtein backbone NH, water bridges
Carbonyl oxygenHydrogen bond acceptorProtein side chain NH, water molecules
Bromine atomHalogen bondingCarbonyl oxygen, aromatic rings
Cyclopentyl groupHydrophobic interactionsLipophilic pockets in proteins
Aromatic indazole systemπ-stackingAromatic amino acid residues

Analytical Characterization

Comprehensive characterization of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is essential for confirming its structure, purity, and properties. While specific analytical data for this compound is limited in the available literature, standard analytical techniques would typically be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key NMR signals for Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate:

  • ¹H NMR (expected signals):

    • Methyl ester protons: singlet at approximately 3.9-4.0 ppm

    • Cyclopentyl protons: multiple signals between 1.5-4.5 ppm

    • Aromatic protons: signals in the 7.0-8.5 ppm region

    • Indazole C-3 proton: singlet at approximately 8.0-8.5 ppm

  • ¹³C NMR (expected signals):

    • Methyl ester carbon: approximately 52-53 ppm

    • Carbonyl carbon: approximately 165-170 ppm

    • Aromatic carbons: signals in the 110-140 ppm region

    • Cyclopentyl carbons: signals in the 25-60 ppm region

Mass Spectrometry

Expected mass spectrometry features:

  • Molecular ion peak [M]⁺: m/z 323

  • Characteristic isotope pattern due to bromine (²⁷⁹Br and ²⁸¹Br)

  • Fragment ions potentially including loss of methoxy (m/z 292) and cyclopentyl groups

Infrared Spectroscopy

Expected key IR bands:

  • C=O stretching: approximately 1700-1730 cm⁻¹

  • C-O stretching: approximately 1200-1250 cm⁻¹

  • C-Br stretching: approximately 550-650 cm⁻¹

  • Aromatic C-H stretching: approximately 3000-3100 cm⁻¹

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for purity determination, with expected retention time dependent on the specific column and conditions used. Typical conditions might include:

  • Column: C18 reversed-phase

  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

  • Detection: UV at 254-280 nm

Computational Predictions

Computational methods can provide valuable insights into the properties and potential behavior of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate in various contexts.

Molecular Modeling

Molecular dynamics simulations could reveal:

  • Preferred conformations of the cyclopentyl ring relative to the indazole core

  • Solvent accessibility of key functional groups

  • Potential intramolecular interactions

Predicted ADME Properties

Table 4: Predicted ADME (Absorption, Distribution, Metabolism, Excretion) Properties

PropertyPredicted ValueSignificance
LogP~3.5-4.0Moderate lipophilicity suggesting good membrane permeability
Topological Polar Surface Area~60-70 ŲBelow 140 Ų, suggesting potential for blood-brain barrier penetration
Hydrogen Bond Donors0Favorable for membrane permeability
Hydrogen Bond Acceptors4Within acceptable range for drug-likeness (Lipinski's Rule of Five)
Rotatable Bonds3-4Favorable for oral bioavailability
Predicted Metabolic SitesCyclopentyl ring, methyl esterPotential targets for Phase I metabolism

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